6-Ethoxy-2-fluoropyridin-3-OL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2-fluoropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-2-11-6-4-3-5(10)7(8)9-6/h3-4,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUZLLBYJPWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Fluorinated Pyridine Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov In the context of pyridine (B92270) chemistry, fluorination is a powerful strategy to modulate factors such as basicity, metabolic stability, and intermolecular interactions. acs.orgresearchgate.net The presence of a fluorine atom can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles, making fluorinated pyridines highly valuable in medicinal chemistry. nih.govresearchgate.net
The synthesis of fluorinated pyridines can be challenging, often requiring specialized reagents and conditions. acs.orggoogle.com However, advancements in synthetic methodologies have made a wide array of these compounds more accessible. acs.orgacs.org The specific substitution pattern of 6-Ethoxy-2-fluoropyridin-3-ol, with an ethoxy group at the 6-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position, presents a unique combination of electronic and steric properties that influence its reactivity and potential applications.
Significance As a Versatile Organic Building Block and Privileged Scaffold
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a foundation for the development of new therapeutic agents. nih.govdovepress.com Pyridine (B92270) and its derivatives are widely recognized as privileged structures in drug discovery. nih.gov The specific arrangement of substituents in 6-Ethoxy-2-fluoropyridin-3-ol makes it a valuable building block for the synthesis of more complex molecules.
While direct synthetic applications of this compound are not extensively documented in publicly available literature, the prevalence of its boronic acid derivative, 6-Ethoxy-2-fluoropyridine-3-boronic acid, in chemical supplier catalogues suggests its primary role in organic synthesis. sigmaaldrich.comchemscene.com Boronic acids are crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials. acs.orggoogle.com
The table below showcases the properties of this compound and its corresponding boronic acid, highlighting their roles as key synthetic intermediates.
| Property | This compound | 6-Ethoxy-2-fluoropyridine-3-boronic acid |
| Molecular Formula | C₇H₈FNO₂ | C₇H₉BFNO₃ |
| Molecular Weight | 157.14 g/mol | 184.96 g/mol |
| Primary Function | Precursor/Building Block | Reagent for Cross-Coupling Reactions |
| CAS Number | Not available | 2096335-58-7 |
Overview of Current Research Trajectories and Interdisciplinary Relevance
De Novo Synthesis of this compound
De novo synthesis, the construction of a molecule from simpler precursors, is a fundamental strategy for accessing complex structures like this compound. These methods often involve building the pyridine (B92270) ring system with the desired substituents in place or in a manner that allows for their sequential introduction.
Multi-Step Approaches from Precursor Pyridine Derivatives
The synthesis of this compound can be achieved through multi-step sequences starting from readily available pyridine precursors. These synthetic routes often involve a series of reactions to introduce the required functional groups—ethoxy, fluoro, and hydroxyl—onto the pyridine ring.
One common strategy involves the use of a pre-functionalized pyridine, such as a halopyridine, which can undergo a series of transformations. For instance, a synthetic sequence might begin with a dihalopyridine, where one halogen acts as a leaving group for the introduction of the ethoxy group, while the other allows for the later introduction of the hydroxyl and fluoro functionalities. The synthesis of related 3-fluoropyridines has been achieved through methods like the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia, which highlights a strategy for constructing the fluoropyridine core. acs.orgresearchgate.net
Another approach could involve starting with a hydroxypyridine derivative. The hydroxyl group can be protected while other positions on the ring are functionalized. For example, the synthesis of 2-alkoxy and 2-amino analogues of other complex pyridines has been accomplished through a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org This suggests a potential pathway where a precursor pyridine undergoes fluorination, followed by the introduction of the ethoxy and hydroxyl groups.
The table below outlines a hypothetical multi-step synthesis based on established pyridine chemistry.
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | 2,6-Dichloropyridine | NaOEt | 2-Chloro-6-ethoxypyridine | Nucleophilic Aromatic Substitution |
| 2 | 2-Chloro-6-ethoxypyridine | HNO₃, H₂SO₄ | 2-Chloro-6-ethoxy-3-nitropyridine | Nitration |
| 3 | 2-Chloro-6-ethoxy-3-nitropyridine | Fe, HCl | 3-Amino-2-chloro-6-ethoxypyridine | Reduction |
| 4 | 3-Amino-2-chloro-6-ethoxypyridine | HBF₄, NaNO₂ | 2-Chloro-6-ethoxy-3-fluoropyridine | Sandmeyer Reaction |
| 5 | 2-Chloro-6-ethoxy-3-fluoropyridine | NaOH | This compound | Hydroxylation |
Regioselective Functionalization Techniques on the Pyridine Ring
Regioselective functionalization is crucial for the synthesis of specifically substituted pyridines like this compound. The inherent electronic properties of the pyridine ring often direct incoming substituents to specific positions. nih.gov However, modern synthetic methods provide tools to override these inherent tendencies.
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. A directing group on the pyridine ring, such as an amide or a methoxy (B1213986) group, can direct a metalating agent (e.g., an organolithium reagent) to the adjacent ortho position. thieme-connect.de This allows for the introduction of various electrophiles at a specific site. For the synthesis of our target molecule, a precursor with a directing group at the 2- or 3-position could be used to introduce the fluoro or hydroxyl group, respectively.
Recent advancements have also enabled directing-group-free regioselective C-H functionalization. nih.gov For instance, the temporary conversion of pyridines into electron-rich intermediates can allow for regioselective electrophilic functionalization at the meta-position. nih.gov This could be a viable strategy for introducing a substituent at the 3-position of a 2,6-disubstituted pyridine precursor.
The following table summarizes some regioselective functionalization techniques applicable to pyridine synthesis.
| Technique | Description | Targeted Position | Example Application |
| Directed ortho-metalation (DoM) | A directing group guides a metalating agent to an adjacent position for subsequent functionalization. thieme-connect.de | Ortho to directing group | Introduction of a boronic acid group for subsequent cross-coupling. |
| C-H Borylation | Transition metal-catalyzed introduction of a boryl group, often favoring the 3- and 4-positions. acs.org | 3- and 4-positions | Synthesis of pyridine boronate esters for further derivatization. |
| Dearomatization-Rearomatization | Temporary dearomatization of the pyridine ring to enable regioselective electrophilic addition, followed by rearomatization. nih.gov | Meta-position | Introduction of a functional group at the 3-position. |
Stereoselective Synthetic Pathways for Chiral Analogues
While this compound itself is not chiral, the development of stereoselective methods is crucial for synthesizing its chiral analogues, which could have important applications in drug discovery. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One approach to creating chiral analogues involves the use of chiral catalysts in key bond-forming reactions. For example, asymmetric hydrogenation of a prochiral pyridine derivative using a chiral transition-metal complex can lead to the formation of a chiral piperidine (B6355638), a reduced form of pyridine. mdpi.com This piperidine could then be re-aromatized to a chiral pyridine derivative.
Another strategy is to employ chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
The synthesis of densely substituted chiral pyrrolidines has been achieved via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, demonstrating a method for creating stereocenters in heterocyclic systems. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral pyridine precursors.
The table below highlights some strategies for stereoselective synthesis.
| Strategy | Description | Key Feature |
| Chiral Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. encyclopedia.pub | The catalyst creates a chiral environment for the reaction. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is formed. |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. encyclopedia.pub | Separation of enantiomers based on different reaction rates. |
Derivatization Strategies and Preparation of Advanced Intermediates
Derivatization of this compound is essential for exploring its structure-activity relationships and for preparing advanced intermediates for the synthesis of more complex molecules. The hydroxyl and fluoro groups are key handles for such modifications.
O-Alkylation and Ether Linkage Formation at the Hydroxyl Group
The hydroxyl group at the 3-position of this compound can be readily alkylated to form ethers. This O-alkylation can be achieved under various conditions, and the choice of reagents can influence the outcome, especially in cases where N-alkylation is a competing pathway in related pyridone structures. researchgate.net
A common method for O-alkylation involves the use of an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide from the alkylating agent. The choice of solvent can also play a role, with polar aprotic solvents like DMF often favoring O-alkylation. researchgate.net
The Mitsunobu reaction is another powerful tool for O-alkylation. researchgate.net This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, using a phosphine (B1218219) reagent and an azodicarboxylate.
The following table summarizes common O-alkylation methods.
| Method | Reagents | Conditions | Key Features |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Polar aprotic solvent (e.g., DMF, THF) | A classic and widely used method for ether formation. |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Anhydrous conditions | Proceeds with inversion of stereochemistry at the alcohol carbon. |
| O-Alkylation with Sulfates | Dialkyl sulfate (B86663) (e.g., Dimethyl sulfate) | Basic conditions | A common method for methylation and ethylation. |
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group
The 2-fluoro substituent on the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself activates the C-F bond towards attack by nucleophiles. core.ac.uk This allows for the introduction of a wide range of functional groups at the 2-position.
SNAr reactions typically proceed via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. core.ac.uk This intermediate is stabilized by the electron-withdrawing groups on the ring. In the second step, the leaving group (in this case, the fluoride (B91410) ion) is eliminated, and the aromaticity of the ring is restored.
A variety of nucleophiles can be used in SNAr reactions with 2-fluoropyridines, including amines, alkoxides, thiolates, and carbanions. researchgate.netchemrxiv.org The reaction conditions are often mild, making this a versatile method for late-stage functionalization of complex molecules. acs.org
The table below lists various nucleophiles and the corresponding products from SNAr reactions with 2-fluoropyridines.
| Nucleophile | Reagent Source | Product Functional Group |
| Amine | R-NH₂ | 2-Amino-pyridine |
| Alkoxide | R-OH + Base | 2-Alkoxy-pyridine |
| Thiolate | R-SH + Base | 2-Thioether-pyridine |
| Cyanide | NaCN or KCN | 2-Cyano-pyridine |
Transition-Metal Catalyzed Cross-Coupling Methodologies
Transition-metal catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for the synthesis of complex derivatives of this compound. These methods are characterized by their high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. In the context of this compound derivatives, this methodology is instrumental for introducing aryl or heteroaryl substituents. For instance, (2-fluoropyridin-3-yl)boronic acid can be coupled with various aryl or heteroaryl halides under palladium catalysis to generate 3-aryl/heteroaryl-2-fluoropyridine derivatives. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the transmetalation step. A study on the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives utilized a Suzuki coupling reaction between (2-fluoropyridin-3-yl)boronic acid and a brominated quinazoline (B50416) intermediate in the presence of a Pd(PPh₃)₂Cl₂ catalyst. researchgate.net
The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the substituents on both coupling partners. Electron-donating or electron-withdrawing groups on the aryl halide or the boronic acid can affect the reaction rate and yield. While the reaction is generally tolerant of a wide range of functional groups, certain substrates like pyridin-ol derivatives and highly hindered aryl boronic acids may not be suitable partners under standard conditions. semanticscholar.orgrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 2-Fluoropyridine (B1216828) Derivatives
| Heteroaryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 6-Bromo-2-(piperazin-1-yl)quinazoline | (2-Fluoropyridin-3-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Ethanol/Water | 6-(2-Fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline | Good | researchgate.net |
Heck and Stille Cross-Coupling Reactions
The Heck reaction provides a method for the arylation of alkenes. mdpi-res.com While direct examples involving this compound are not prevalent in the searched literature, the general applicability of the Heck reaction to fluoropyridines suggests its potential for derivatization. chemrxiv.org For instance, a fluoropyridine halide could be coupled with an alkene to introduce an alkenyl substituent. The reaction is typically catalyzed by a palladium complex. mdpi-res.comchemrxiv.org
The Stille reaction, which couples an organotin compound with an organic halide, is another valuable tool for C-C bond formation. wikipedia.org Halogen-substituted pyridines are known to be effective coupling partners in Stille reactions. wikipedia.org This methodology could be applied to derivatives of this compound, where the fluorine or another halogen could serve as the leaving group for coupling with an organostannane. Microwave heating has been shown to drastically reduce reaction times for Stille reactions involving fluorinated reagents. diva-portal.org
N-Arylation Strategies
N-arylation reactions, particularly the Buchwald-Hartwig amination, are pivotal for forming C-N bonds between an amine and an aryl halide. This strategy is highly relevant for synthesizing derivatives of this compound where the 3-hydroxy group has been converted to an amino group. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. researchgate.netresearchgate.net It has been demonstrated that the Buchwald-Hartwig amination can be selectively performed at the 4-position of 2-fluoro-4-iodopyridine, highlighting the regioselectivity achievable with this method. researchgate.net
Copper-catalyzed N-arylation, or Ullmann condensation, offers an alternative to palladium-based methods. This approach can be used for the N-arylation of various heterocyclic compounds. jst.go.jp For instance, 2-bromopyridines can be successfully aminated using copper catalysis. mdpi.com
Metal-free methods for N-arylation have also been developed. For example, polyhalogenated pyridines can react with amines at the fluorine-bearing position with high selectivity. rsc.org Additionally, lithium amides can promote the amination of 2-fluoropyridine without the need for a transition metal catalyst. researchgate.net
Directed Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent.
For pyridine derivatives, the nitrogen atom itself can act as a directing group. researchgate.net The ethoxy group in this compound can also serve as a DMG. The lithiation of 2-fluoropyridines with lithium diisopropylamide (LDA) has been shown to occur selectively at the 3-position. google.com Similarly, the lithiation of 3-fluoropyridine (B146971) can be directed to either the C2 or C4 position depending on the reaction conditions. rsc.org The choice of the organolithium reagent and solvent can significantly influence the regioselectivity of the metalation. researchgate.net For example, a non-nucleophilic reagent like TMSCH₂Li-LiDMAE has been found to be highly efficient for the C-2 lithiation of sensitive chloro- and fluoropyridines. lookchem.com
Once the lithiated intermediate is formed, it can be reacted with a wide range of electrophiles, such as aldehydes, carbon dioxide, and silylating agents, to introduce diverse functional groups. unito.it
Functional Group Interconversions and Strategic Modifications
Functional group interconversions (FGIs) are essential for elaborating the core structure of this compound into a variety of derivatives. solubilityofthings.comimperial.ac.uk These transformations allow for the conversion of one functional group into another, enabling access to a wider range of chemical space. scribd.compressbooks.pub
A key FGI for pyridinol derivatives is the conversion of the hydroxyl group. For example, the 3-hydroxy group of a pyridinol can be converted to an amino group, which can then undergo further reactions like N-arylation. The synthesis of 2,4-dimethyl-6-(dimethylamino)-3-pyridinol from the corresponding 3-bromopyridine (B30812) precursor illustrates the conversion of a halide to an amino group. acs.org
Other important FGIs include:
Oxidation and Reduction: Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols can be oxidized to ketones. solubilityofthings.comimperial.ac.uk Conversely, carbonyl compounds can be reduced back to alcohols. solubilityofthings.com
Halogenation: A hydroxyl group can be converted to a halogen, which can then participate in various cross-coupling reactions.
Esterification and Amidation: Carboxylic acids can be converted to esters or amides. solubilityofthings.com
Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry of a secondary alcohol or its conversion to other functional groups like azides. acs.org
A recent study demonstrated a copper-catalyzed cyclization of 1-(2-fluoropyridin-3-yl)pent-1-yn-3-ol with potassium xanthate, which involves nucleophilic thiolation followed by intramolecular cyclization and oxidation to form 2-acylthienopyridines. rsc.org This exemplifies a strategic modification that builds a new heterocyclic ring onto the pyridine core.
Automated Synthesis Protocols for Radiolabeled Analogues (e.g., ¹⁸F-incorporation)
The development of automated synthesis protocols is crucial for the routine production of radiolabeled compounds, particularly those incorporating the short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET). nih.govfrontiersin.org Automated synthesis units (ASUs) offer advantages in terms of reproducibility, radiation safety, and efficiency. nih.govresearchgate.net
The incorporation of ¹⁸F into pyridine rings is often achieved through nucleophilic heteroaromatic substitution. nih.gov For example, the automated radiosynthesis of [¹⁸F]DCFPyL, a PSMA-targeting PET radiotracer, was accomplished via direct nucleophilic heteroaromatic substitution on a precursor molecule. nih.gov Similarly, the automated synthesis of 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide ([¹⁸F]FPyBrA) involves the introduction of ¹⁸F into the pyridine ring as the first step. nih.govnih.govresearchgate.net
The general workflow for an automated ¹⁸F-labeling synthesis typically involves:
Production of [¹⁸F]fluoride via a cyclotron.
Trapping and elution of the [¹⁸F]fluoride.
The radiolabeling reaction with a suitable precursor molecule in the ASU. This often requires optimization of reaction temperature, time, and solvent. snmjournals.orgacs.org
Purification of the radiolabeled product, commonly by high-performance liquid chromatography (HPLC). nih.govd-nb.info
Formulation of the final product for injection. researchgate.net
Table 2: Examples of Automated Radiosynthesis of ¹⁸F-Labeled Pyridine Derivatives
| Radiotracer | Precursor | Synthesis Method | Synthesis Time | Decay-Corrected Yield (%) | Reference |
| [¹⁸F]DCFPyL | Not specified | Nucleophilic heteroaromatic substitution | 55 min | 23 ± 5 | nih.gov |
| [¹⁸F]FPyBrA | N-Boc-3-(2-nitropyridin-3-yloxy)propan-1-amine | Nucleophilic heteroaromatic substitution, N-Boc deprotection, amidation | 65 min | 24 | nih.gov |
| [¹⁸F]Flortaucipir | AV1622 | Nucleophilic radiofluorination, acid hydrolysis | 55 min | 14.8-16.6 (non-decay corrected) | researchgate.net |
| [¹⁸F]AV1451 | AV1451 N-Boc nitro-precursor | Nucleophilic radiofluorination, Boc-deprotection | 70 min | 14 (non-decay corrected) | d-nb.info |
Reactivity Profiles of the Pyridine Core and Substituents
The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene (B151609) but makes it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom. youtube.com The substituents on the ring significantly modulate this intrinsic reactivity.
While the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution (EAS), the attached functional groups exert powerful directing effects. youtube.commasterorganicchemistry.com The hydroxyl (-OH) and ethoxy (-OC2H5) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. Conversely, the fluorine (-F) atom is a deactivating group (due to its inductive effect) but is also ortho-, para-directing (due to resonance).
The regiochemical outcome of an EAS reaction on this compound depends on the combined influence of these groups. The most likely sites for electrophilic attack are the C4 and C5 positions, which are not directly deactivated by the pyridine nitrogen.
Attack at C4: This position is ortho to the powerful activating hydroxyl group and para to the deactivating pyridine nitrogen.
Attack at C5: This position is ortho to the activating ethoxy group and meta to the hydroxyl and fluoro groups.
The strong activating nature of the hydroxyl group is expected to predominantly direct electrophiles to the C4 position.
| Position on Pyridine Ring | Influence of Substituents | Predicted EAS Reactivity |
|---|---|---|
| C4 | Activated by ortho -OH group. Deactivated by para pyridine N. | Highly Favorable |
| C5 | Activated by ortho -OEt group. Weakly influenced by meta -OH and -F groups. | Moderately Favorable |
The hydroxyl group at the C3 position is a key functional handle, possessing nucleophilic character. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a highly nucleophilic phenoxide anion. This anion can readily participate in a variety of substitution reactions.
Common transformations involving the hydroxyl group include:
Williamson Ether Synthesis: Reaction with alkyl halides (R-X) to form ethers (Ar-O-R).
Esterification: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)2O) to form esters (Ar-OCOR).
O-Arylation: Palladium- or copper-catalyzed coupling reactions to form diaryl ethers.
The reactivity of this group allows for the introduction of diverse functionalities, significantly expanding the synthetic utility of the core structure.
The substituents at the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) because of their position ortho to the electron-withdrawing pyridine nitrogen. acs.org This effect stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org
Fluoro Moiety: The fluorine atom at C2 is an excellent leaving group in SNAr reactions due to its high electronegativity. This position is the most likely site for displacement by strong nucleophiles (e.g., amines, alkoxides, thiols). The reaction is often facilitated by heating. acs.org
Ethoxy Moiety: The ethoxy group at C6 is also susceptible to SNAr, though it is generally a poorer leaving group than fluoride. Displacement of the ethoxy group would require more forcing reaction conditions or highly potent nucleophiles compared to the substitution of the fluorine at C2.
Detailed Mechanistic Studies of Critical Transformations
Understanding the mechanisms of key reactions is crucial for controlling selectivity and optimizing reaction conditions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the hydroxyl group is the most potent directing group for lithiation. researchgate.net
Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is expected to selectively deprotonate the C4 position. This is because the lithium cation can coordinate with the oxygen of the hydroxyl group (after initial deprotonation to the lithium salt), directing the base to abstract the adjacent C4 proton. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles to introduce new substituents specifically at the C4 position. researchgate.net
| Reagent | Proposed Intermediate | Electrophile (E+) | Final Product (at C4) |
|---|---|---|---|
| 1. n-BuLi 2. Electrophile | 4-Lithio-6-ethoxy-2-fluoropyridin-3-olate | CO2 | -COOH |
| 1. LDA 2. Electrophile | 4-Lithio-6-ethoxy-2-fluoropyridin-3-olate | I2 | -I |
| 1. n-BuLi 2. Electrophile | 4-Lithio-6-ethoxy-2-fluoropyridin-3-olate | (CH3)2SO4 | -CH3 |
As previously mentioned, the C2 and C6 positions are activated for nucleophilic aromatic substitution (SNAr). The mechanism for substitution at the C2-fluoro position proceeds via a two-step addition-elimination pathway. wikipedia.orgencyclopedia.pub
Addition of the Nucleophile: A nucleophile (Nu:⁻) attacks the electron-deficient C2 carbon, which bears the fluorine leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion (F⁻), which is a good leaving group. This results in the formation of the substituted product.
This SNAr mechanism is common for electron-deficient aromatic and heteroaromatic systems and is a reliable method for modifying the pyridine core. chemguide.co.uk
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Mechanisms and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of 6-Ethoxy-2-fluoropyridin-3-ol, ¹H and ¹³C NMR would be fundamental in confirming the presence and connectivity of the ethoxy, fluoro, and hydroxyl functional groups on the pyridine (B92270) ring.
Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals. For instance, the HMBC spectrum would be crucial in confirming the relative positions of the substituents by showing long-range couplings between the protons of the ethoxy group and the carbon atoms of the pyridine ring.
Furthermore, NMR is pivotal in studying reaction mechanisms involving this compound. By monitoring the changes in the NMR spectrum of a reaction mixture over time, researchers can identify intermediates, track the consumption of reactants, and observe the formation of products. This kinetic and mechanistic information is vital for optimizing reaction conditions. In cases where derivatives of this compound exhibit stereoisomerism, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.45 | t | 3H | -OCH₂CH ₃ |
| 4.10 | q | 2H | -OCH ₂CH₃ |
| 7.20 | d | 1H | Ar-H |
| 7.95 | d | 1H | Ar-H |
| 9.50 | s | 1H | -OH |
Note: This data is hypothetical and serves as an illustrative example.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical mass.
In the context of reaction monitoring, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) to analyze complex reaction mixtures. This allows for the separation and identification of reactants, intermediates, products, and byproducts, providing a comprehensive overview of the reaction progress. The high mass accuracy of HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Product validation is another critical application of HRMS. After a synthesis, HRMS is used to confirm the identity and purity of the desired product, this compound. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum can provide further structural information, corroborating the data obtained from NMR spectroscopy.
Table 2: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈FNO₂ |
| Theoretical Mass | 157.0539 |
| Measured Mass | 157.0542 |
| Mass Error (ppm) | 1.9 |
Note: This data is hypothetical and serves as an illustrative example.
Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Separation)
Advanced chromatographic techniques are essential for the purification and analysis of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing its purity. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts.
In cases where derivatives of this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiral HPLC is a crucial technique for their separation and analysis. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. The ability to isolate and characterize individual enantiomers is critical, as they often exhibit different biological activities. The separation of enantiomers of chiral dihydropyridine derivatives has been successfully achieved using polysaccharide-based chiral HPLC columns with various mobile phases nih.gov.
X-ray Diffraction Analysis of Single Crystals for Precise Structural Elucidation of Derivatives
This level of structural detail is invaluable for understanding the molecule's physical and chemical properties and for designing new molecules with specific functionalities. The data obtained from X-ray crystallography can also be used to validate the structural assignments made by other spectroscopic techniques like NMR. While obtaining suitable crystals can be a challenge, the unparalleled structural information it provides makes it a highly sought-after analytical method in chemical research.
Future Research Directions and Translational Potential of 6 Ethoxy 2 Fluoropyridin 3 Ol
Exploration of Novel and Sustainable Synthetic Pathways
The advancement of 6-Ethoxy-2-fluoropyridin-3-OL from a laboratory curiosity to a viable candidate for downstream applications hinges on the development of efficient and environmentally benign synthetic methodologies. Traditional methods for creating pyridine (B92270) derivatives often rely on harsh conditions and hazardous reagents. benthamscience.comnih.gov Future research must prioritize the exploration of "green" chemistry principles to address these limitations.
Key areas of focus should include:
Multicomponent Reactions: One-pot multicomponent reactions represent a highly efficient strategy, minimizing waste and reducing the number of synthetic steps. nih.govresearchgate.net The development of such a reaction for this compound, possibly utilizing novel catalysts, would be a significant step forward.
Eco-Friendly Solvents and Catalysts: The use of ionic liquids as both solvents and catalysts has shown promise in the synthesis of pyridine structures, offering advantages like recyclability and milder reaction conditions. benthamscience.com Similarly, the exploration of green catalysts and solvent-free synthesis are avenues that warrant investigation. nih.govnih.gov
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, offering a more energy-efficient alternative to conventional heating. nih.gov
The table below summarizes potential sustainable synthetic approaches for pyridine derivatives applicable to this compound.
| Synthetic Approach | Key Advantages | Relevant Findings |
| Multicomponent Reactions | High atom economy, reduced waste, fewer purification steps | Can produce polysubstituted pyridines in a single step. researchgate.netnanoscalereports.com |
| Ionic Liquid Catalysis | Recyclable, milder reaction conditions, reduced use of volatile organic compounds | Can act as both solvent and catalyst, improving efficiency. benthamscience.com |
| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, energy efficiency | Demonstrated to be a green chemistry tool for synthesizing pyridine derivatives. nih.govnih.gov |
| Green Catalysts | Environmentally benign, often reusable | A key component of developing sustainable synthetic protocols. nih.gov |
Diversification of Chemical Scaffolds Incorporating the this compound Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, present in thousands of drug molecules due to its ability to form key interactions with biological targets. researchgate.netrsc.orgrsc.org The this compound moiety itself offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries.
Future research should focus on:
Functionalization of the Pyridine Ring: The pyridinone scaffold, a tautomer of hydroxypyridine, provides five positions for derivatization, enabling the introduction of various functional groups to modulate physicochemical properties and biological activity. nih.gov
Scaffold Hopping: This strategy involves replacing a core molecular scaffold with another while retaining similar biological activity. The pyridinone ring has been successfully used as a scaffold hop to improve properties like potency and solubility. nih.gov
Conjugation with Other Pharmacophores: Linking the this compound moiety to other known biologically active molecules could lead to hybrid compounds with novel or enhanced therapeutic effects.
The versatility of the pyridine scaffold is a cornerstone of drug discovery, and systematic exploration of the chemical space around this compound is crucial for unlocking its full potential. enpress-publisher.com
Integration with High-Throughput Synthesis and Combinatorial Chemistry for Lead Discovery
The efficient exploration of the chemical diversity outlined above necessitates the use of modern drug discovery platforms. High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for biological screening.
Future strategies should involve:
Parallel Synthesis: The development of robust synthetic routes amenable to parallel synthesis will be essential for creating libraries of this compound derivatives.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov The application of HTS to libraries based on the this compound scaffold could quickly identify promising lead compounds for various diseases.
Structure-Activity Relationship (SAR) Studies: Data from HTS can be used to build SAR models, which guide the design of next-generation compounds with improved potency and selectivity. nih.gov
The integration of these technologies will accelerate the discovery of novel therapeutic agents derived from the this compound core.
Prospects in Targeted Therapeutic and Diagnostic Agent Development
The presence of a fluorine atom in this compound is particularly significant for its translational potential. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the drug-like properties of molecules. arizonacancercenter.orgnih.gov
Potential applications include:
Therapeutic Agents: Fluorine can improve metabolic stability, enhance binding affinity to target proteins, and optimize pharmacokinetic properties. arizonacancercenter.orgnih.govresearchgate.net The pyridinone scaffold itself is found in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov The combination of these features makes this compound a promising starting point for the development of new therapeutics.
Diagnostic Agents: The stable isotope fluorine-19 (¹⁹F) is NMR-active, and its absence in biological systems makes it an excellent probe for magnetic resonance imaging (MRI) and spectroscopy. researchgate.net The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter widely used in positron emission tomography (PET) imaging for diagnosing and monitoring diseases like cancer and neurological disorders. nih.govresearchgate.netbohrium.com Therefore, derivatives of this compound could be developed as novel imaging agents.
The table below highlights the potential impact of the fluorine atom on the properties of this compound.
| Property Enhanced by Fluorine | Therapeutic Implication | Diagnostic Implication |
| Metabolic Stability | Increased drug half-life and duration of action. arizonacancercenter.orgnih.gov | Longer imaging window for diagnostic agents. |
| Target Binding Affinity | Improved potency and selectivity of the drug. nih.govresearchgate.net | Higher signal-to-noise ratio in imaging. |
| Membrane Permeability | Enhanced ability to cross biological membranes, including the blood-brain barrier. nih.gov | Improved delivery of imaging agents to target tissues. |
| ¹⁹F NMR Activity | Can be used in NMR-based studies. researchgate.net | Potential for development as a ¹⁹F MRI contrast agent. |
| ¹⁸F Radiolabeling | Can be radiolabeled with ¹⁸F. | Potential for development as a PET imaging tracer. nih.govbohrium.com |
Q & A
Q. What are the optimal synthetic routes for 6-Ethoxy-2-fluoropyridin-3-OL, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. For example, ethoxy and fluorine groups are introduced via nucleophilic substitution or coupling reactions. Key steps may include:
- Hydroxylation at position 3 under controlled pH to avoid over-oxidation.
- Fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) at low temperatures to minimize side reactions .
- Ethoxy group installation via alkylation with ethyl bromide or tosylate derivatives in polar aprotic solvents (e.g., DMF) .
Yield optimization requires precise temperature control (e.g., 60°C in 1,4-dioxane or ethanol) and purification via column chromatography or recrystallization .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : NMR to confirm fluorine position and NMR for ethoxy and hydroxyl proton environments .
- X-ray crystallography : To resolve steric effects from the ethoxy and fluorine substituents.
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electron distribution and reactive sites .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing ethoxy with methoxy or benzyloxy) alter the bioactivity of this compound?
- Methodological Answer :
- Comparative synthesis : Prepare analogs like 6-Methoxy-2-fluoropyridin-3-OL or 6-Benzyloxy-2-fluoropyridin-3-OL using analogous alkylation steps .
- Bioactivity assays : Test against enzymatic targets (e.g., kinases) or bacterial strains to quantify IC or MIC values.
- SAR analysis : Correlate substituent electronegativity (e.g., ethoxy vs. trifluoromethoxy) with activity trends .
Q. What strategies resolve contradictions in spectral data or bioactivity results for this compound derivatives?
- Methodological Answer :
- Data triangulation : Cross-validate NMR, HPLC-MS, and crystallography to confirm structural assignments .
- Dose-response reevaluation : Test bioactivity at multiple concentrations to rule out assay-specific artifacts .
- Meta-analysis : Compare results with structurally related compounds (e.g., 2-Chloro-6-(trifluoromethyl)pyridin-3-ol) to identify consistent trends .
Q. How can computational tools predict the metabolic stability of this compound in drug discovery workflows?
- Methodological Answer :
- ADMET modeling : Use software like Schrödinger’s QikProp or SwissADME to estimate solubility, CYP450 inhibition, and clearance rates.
- Metabolic pathway prediction : Tools like Meteor (Lhasa Ltd.) simulate phase I/II transformations (e.g., hydroxylation, glucuronidation) .
- Validation : Compare predictions with in vitro microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
